Sharpless Asymmetric Dihydroxylation: Enantiomeric Purity of cis- vs. trans-Isomers
In the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, the cis-diol product (1S,2S)-1-phenylcyclohexane-1,2-diol is obtained with 98.9% enantiomeric excess (ee), whereas the trans-diol (1S,2R)-1-phenylcyclohexane-1,2-diol is obtained as a single diastereomer after subsequent reduction [1]. The cis-diol synthesis yields 99% crude material with high ee [1].
| Evidence Dimension | Enantiomeric purity in Sharpless asymmetric dihydroxylation |
|---|---|
| Target Compound Data | (1S,2R)-trans-diol: Single diastereomer (after reduction of cis-diol) |
| Comparator Or Baseline | (1S,2S)-cis-diol: 98.9% ee |
| Quantified Difference | cis-diol: 98.9% ee; trans-diol: N/A (different synthetic route) |
| Conditions | Sharpless asymmetric dihydroxylation using (DHQD)2PHAL ligand |
Why This Matters
The choice of isomer dictates the stereochemical outcome of subsequent transformations and influences enantioselectivity in downstream applications.
- [1] Gonzalez, J.; Aurigemma, C.; Truesdale, L. Org. Synth. 2002, 79, 93 View Source
